1,3-Benzodioxole-5,6-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives involves cyclization reactions starting from catechol with dichloromethane under specific conditions to achieve the desired benzodioxole framework. Various methods have been developed to optimize the synthesis process, yielding significant amounts of the target compound. These methods include the absence of a catalyst under high pressure conditions and the adjustment of reactants' mole ratio, temperature, and solvent to improve yield (Li Yu, 2006; Yang Zhi-yong, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole derivatives has been characterized using various techniques such as infrared spectrum (IR) and nuclear magnetic resonance (NMR). These studies have confirmed the benzodioxole ring's formation and provided detailed insights into its structural attributes (Z. Ying, 2005).
Chemical Reactions and Properties
1,3-Benzodioxole compounds participate in a range of chemical reactions, showcasing their reactivity and versatility. For instance, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes, demonstrating the compound's utility in organic synthesis (V. Zhdankin et al., 1996).
Physical Properties Analysis
The physical properties of 1,3-Benzodioxole derivatives, such as solubility, melting point, and crystalline structure, have been examined to understand their behavior in different environments. For example, crystal and molecular structure analysis through X-ray crystallography has provided valuable insights into the compound's arrangement and interactions within the crystal lattice (Eli Shefter & Walter Wolf, 1965).
Chemical Properties Analysis
The chemical properties of 1,3-Benzodioxole derivatives, including their reactivity with various reagents and participation in chemical transformations, have been extensively explored. Studies have shown that these compounds can undergo various reactions, leading to the synthesis of new derivatives with potential biological and pharmaceutical applications (N. Jayanna et al., 2013).
Scientific Research Applications
Field
Application Summary
1,3-Benzodioxole-5,6-diamine dihydrochloride is used in the acylation of 1,3-benzodioxole, a process studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst .
Method of Application
The acylation of 1,3-benzodioxole was carried out in a continuous process using a recyclable heterogeneous substoichiometric catalyst. The reaction was run continuously for 6 hours .
Results
In a short time period (30 min), at 100 °C, the conversion rate was 73%, with a selectivity of 62% of the desired acylated product .
Application in Biochemical Assays
Field
Application Summary
1,3-Benzodioxole-5,6-diamine dihydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Method of Application
The specific methods of application in life science research are not detailed in the source .
Results
The outcomes of this application are not specified in the source .
Application in Fluorometric HPLC
Field
Application Summary
1,3-Benzodioxole-5,6-diamine is a fluorescent derivatization reagent. It has been commonly used for the derivatization of α-keto, neuraminic, and sialic acids for detection by fluorometric HPLC .
Method of Application
The specific methods of application in fluorometric HPLC are not detailed in the sources .
Results
The outcomes of this application are not specified in the sources .
Safety And Hazards
properties
IUPAC Name |
1,3-benzodioxole-5,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-2H,3,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEJRYIEFFUUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512505 | |
Record name | 2H-1,3-Benzodioxole-5,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5,6-diamine dihydrochloride | |
CAS RN |
81864-15-5 | |
Record name | 2H-1,3-Benzodioxole-5,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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